N-(2,4-dimethoxybenzyl)prop-2-yn-1-amine
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.257 |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H15NO2/c1-4-7-13-9-10-5-6-11(14-2)8-12(10)15-3/h1,5-6,8,13H,7,9H2,2-3H3 |
InChI Key |
IYEMEVZEXZGKFA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CNCC#C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- This contrasts with N-(2-methoxybenzyl)prop-2-en-1-amine (), which has a single methoxy group and an alkene, reducing electronic modulation . N-Benzyl-3-(4-methoxyphenyl)prop-2-yn-1-amine () introduces a 4-methoxyphenyl group on the propargyl chain, extending conjugation and possibly altering redox properties .
Alkyne vs. Alkene :
- The terminal alkyne in the target compound enables click chemistry (e.g., Huisgen cycloaddition), whereas allylamines (e.g., prop-2-en-1-amine derivatives) are more suited for polymerization or electrophilic additions .
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group of 2,4-dimethoxybenzaldehyde reacts with the primary amine group of propargylamine to form an imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed as a selective reducing agent to convert the imine to the target amine without reducing the aldehyde prematurely. The reaction is typically conducted in dichloromethane (DCM) or ethanol under inert atmosphere at room temperature. A catalytic amount of acetic acid is added to protonate the imine, enhancing its electrophilicity for reduction.
Example Procedure
-
Reagents :
-
2,4-Dimethoxybenzaldehyde (20 g, 120 mmol)
-
Propargylamine (7.5 g, 132 mmol)
-
NaBH(OAc)₃ (44.6 g, 210 mmol)
-
Acetic acid (8.6 mL, 150 mmol)
-
DCM (540 mL)
-
-
Steps :
-
Dissolve the aldehyde and propargylamine in DCM under nitrogen.
-
Add acetic acid to acidify the mixture.
-
Introduce NaBH(OAc)₃ gradually and stir at 20°C for 5–6 hours.
-
Quench with aqueous NaOH, extract with DCM, and purify via vacuum distillation.
-
This method yields approximately 70–75% of the target compound, with purity >95% confirmed by GC-MS.
Alkylation of Propargylamine with 2,4-Dimethoxybenzyl Chloride
Direct alkylation of propargylamine with 2,4-dimethoxybenzyl chloride offers a streamlined route to the target amine. This method avoids imine formation but requires careful control to prevent over-alkylation.
Synthesis of 2,4-Dimethoxybenzyl Chloride
The benzyl chloride intermediate is synthesized via chloromethylation of m-xylylene dimethyl ether (1,3-dimethoxybenzene) in a two-phase system. A mixture of paraformaldehyde, hydrochloric acid, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is heated at 60–80°C for 4 hours. The reaction achieves >90% conversion, with the chloride isolated via distillation.
Reaction Scheme :
Alkylation Procedure
Propargylamine is reacted with 2,4-dimethoxybenzyl chloride in a polar aprotic solvent (e.g., acetone or THF) at 20–40°C. To mitigate bis-alkylation, a 1:1 molar ratio of propargylamine to benzyl chloride is maintained, and the reaction is monitored via TLC.
Example Procedure :
-
Reagents :
-
2,4-Dimethoxybenzyl chloride (55.8 g, 300 mmol)
-
Propargylamine (16.8 g, 300 mmol)
-
Sodium iodide (45 g, 300 mmol, as a catalyst)
-
Ethanol (1 L)
-
-
Steps :
-
Combine reagents in ethanol and stir at 40°C for 6 hours.
-
Filter the mixture, wash with cold ethanol/water, and acidify with HCl.
-
Extract with ether, dry over MgSO₄, and distill under reduced pressure.
-
This method yields 65–70% of this compound, with the remainder being bis-alkylated byproducts.
Metal-Catalyzed Propargylation of 2,4-Dimethoxybenzylamine
Copper-catalyzed propargylation offers an alternative route, particularly for introducing the propargyl group to pre-formed 2,4-dimethoxybenzylamine. This method leverages Mn-mediated coupling to achieve high regioselectivity.
Reaction Setup
A mixture of 2,4-dimethoxybenzylamine, propargyl bromide, and Mn powder in the presence of a Cu(I) catalyst (e.g., CuBr) facilitates the formation of the C–N bond. The reaction proceeds in THF at 60°C, with the propargyl bromide acting as the electrophile.
Key Observations :
-
Solvent : THF enhances the solubility of Mn and stabilizes the Cu catalyst.
-
Temperature : Reactions at >50°C favor mono-propargylation, while lower temperatures lead to incomplete conversion.
Yield : 80–85% with <5% allenyl alcohol byproducts.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Reductive Amination | 70–75% | Mild conditions, high purity | Requires expensive reducing agents |
| Direct Alkylation | 65–70% | Simple setup, scalable | Risk of over-alkylation |
| Metal-Catalyzed | 80–85% | High regioselectivity, minimal byproducts | Requires inert atmosphere, costly metals |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-dimethoxybenzyl)prop-2-yn-1-amine, and how do reaction conditions (e.g., catalysts, solvents) influence yield?
- Methodological Answer : A common approach involves alkylation of 2,4-dimethoxybenzylamine with propargyl bromide. For example, PdCl₂(PPh₃)₂ and CuI catalysts in acetonitrile can facilitate coupling reactions, as seen in analogous syntheses of N-benzylpropargylamines . Solvent choice (e.g., DCM or MeCN) and temperature (0°C to room temperature) critically affect reaction rates and by-product formation. Purification via column chromatography (e.g., 10–40% EtOAc in pentane) typically yields pure product (~60% yield) .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methoxy protons (δ ~3.8 ppm), propargyl CH₂ (δ ~3.2–4.0 ppm), and aromatic protons (δ ~6.5–7.2 ppm) .
- HRMS : Exact mass analysis confirms molecular ion [M+H]⁺ (e.g., calculated m/z for C₁₂H₁₅NO₂: 221.1052) .
- IR : Stretching vibrations for alkyne (C≡C, ~2100 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
Advanced Research Questions
Q. How do electronic effects of the 2,4-dimethoxybenzyl group influence the compound’s reactivity in transition-metal-catalyzed reactions?
- Methodological Answer : The electron-donating methoxy groups enhance nucleophilicity of the benzylamine nitrogen, facilitating oxidative addition with Pd or Cu catalysts. This is critical in Sonogashira or alkyne-amination reactions, where steric hindrance from the dimethoxybenzyl group may require optimized ligands (e.g., PPh₃) to prevent side reactions . Computational studies (DFT) can model charge distribution to predict regioselectivity in cross-coupling reactions.
Q. What strategies resolve contradictions in reported biological activity data for structural analogs of this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) often arise from assay conditions (e.g., cell lines, concentration ranges). For analogs like N-benzyl-1-(4-methoxyphenyl)propan-2-amine, orthogonal validation using SPR (surface plasmon resonance) and functional assays (e.g., cAMP modulation) is recommended. Meta-analysis of PubChem and EPA DSSTox data helps identify outliers .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
